molecular formula C18H14N2O3 B7727964 Hnash CAS No. 54009-54-0

Hnash

Cat. No.: B7727964
CAS No.: 54009-54-0
M. Wt: 306.3 g/mol
InChI Key: ZZSJOLDICPVVAV-YBFXNURJSA-N
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Description

Hnash, also known as sodium hydrosulfide, is a chemical compound with the formula NaSH. It is the product of the half-neutralization of hydrogen sulfide (H₂S) with sodium hydroxide (NaOH). This compound is commonly used in various industrial applications due to its unique properties .

Chemical Reactions Analysis

Types of Reactions

Sodium hydrosulfide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with sodium hydrosulfide include hydrogen sulfide, sodium hydroxide, and various organic compounds. The reactions typically occur under mild to moderate conditions, often in aqueous or alcoholic solutions .

Major Products Formed

The major products formed from reactions involving sodium hydrosulfide include sodium thiosulfate, various metal hydrosulfides, and organic sulfur compounds .

Scientific Research Applications

Sodium hydrosulfide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which sodium hydrosulfide exerts its effects involves the release of hydrogen sulfide (H₂S), which acts as a signaling molecule in various biological pathways. H₂S can modulate the activity of enzymes, ion channels, and other proteins, leading to various physiological effects. The molecular targets and pathways involved include the modulation of oxidative stress, inflammation, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium hydrosulfide include:

Uniqueness

Sodium hydrosulfide is unique due to its high solubility in organic solvents and its ability to act as a 1:1 electrolyte. This makes it more versatile in various chemical reactions and industrial applications compared to its similar compounds .

Properties

IUPAC Name

2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSJOLDICPVVAV-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54009-54-0
Record name 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

Following the general procedure of Example 1, condensation of 2-hydroxy-1-naphthaldehyde and salicylic hydrazide yielded a pale yellow solid (74%): mp 265° C.; 1H NMR d 12.32 (s, 1 H), 11.65 (br s, 1 H), 11.36 (br s, 1 H), 9.09 (s, 1 H), 7.84 (d, 1 H, J=7.5 Hz), 7.43 (m, 3 H), 7.13 (t, 1 H, J=6.0 Hz), 7.01 (t, 1 H, J=6.6 Hz), 6.83 (t, 1H, J=6.9 Hz), 6.77 (d, 1H, J=8.4 Hz), 6.57 (m, 2 H); 13C NMR d 163.72, 158.58, 157.88, 147.40, 133.75, 132.63, 131.42, 128.64, 128.49, 127.53, 127.44, 123.27, 120.65, 118.87, 118.61, 117.04, 115.35, 108.32; HRMS Calcd for C18H14N2O3 :306.1004, found 306.0985; Anal. (C18H14N2O3) C, H, N.
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74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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